molecular formula C8H15NO2 B13504578 rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole

rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole

Cat. No.: B13504578
M. Wt: 157.21 g/mol
InChI Key: CHHYVXFYKYNENK-JGVFFNPUSA-N
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Description

rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is a bicyclic heterocyclic compound featuring fused furo[2,3-c]pyrrole rings with a methoxymethyl substituent at the 3a position. Its stereochemistry (rel-(3aR,6aR)) imparts distinct spatial arrangements critical for interactions in medicinal chemistry and catalysis. The methoxymethyl group enhances solubility compared to alkyl or aromatic substituents, balancing lipophilicity and polarity .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3aR,6aR)-3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole

InChI

InChI=1S/C8H15NO2/c1-10-6-8-2-3-11-7(8)4-9-5-8/h7,9H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

CHHYVXFYKYNENK-JGVFFNPUSA-N

Isomeric SMILES

COC[C@]12CCO[C@H]1CNC2

Canonical SMILES

COCC12CCOC1CNC2

Origin of Product

United States

Preparation Methods

One-Pot Two-Step Process from 2,5-Dimethylfuran

A sustainable and efficient method involves a one-pot two-step reaction starting from 2,5-dimethylfuran:

  • Step 1: Acid-catalyzed ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione.
  • Step 2: Paal–Knorr reaction between 2,5-hexanedione and a primary amine to form the pyrrole ring.

This process yields pyrrole compounds with high purity and excellent yields (80–95%) and is characterized by high carbon efficiency and low environmental impact (E-factor down to 0.128).

While this method is primarily for pyrrole synthesis, it provides a framework adaptable for synthesizing fused pyrrole derivatives like the target compound by selecting appropriate amines and ring closure conditions.

Hydrogenation and Cyclization of Nitro Ketones

Another approach uses the hydrogenation of nitro ketones followed by intramolecular cyclization to form dihydro-2H-pyrroles:

  • Nitro ketones are synthesized via aldol condensation and Michael addition from ketones, aldehydes, and nitroalkanes.
  • Catalytic hydrogenation (e.g., with nickel on silica) reduces the nitro group and promotes cyclization to the pyrrole ring.
  • Optimization of solvents such as acetonitrile improves yields (up to 39% or higher with further optimization).

This method is applicable for stereoselective synthesis of substituted pyrroles and can be tailored to introduce the methoxymethyl group and bicyclic structure through choice of starting materials and reaction conditions.

Multicomponent Reactions (MCR) for Pyrrole Derivatives

Multicomponent reactions offer a versatile route to complex pyrrole derivatives:

  • Four-component reactions involving 4-hydroxy-2H-chromen-2-one, phenyl glyoxal monohydrate, dialkyl but-2-ynedioate, and arylamine yield penta-substituted pyrroles under catalyst-free conditions with high yields and no need for chromatographic purification.
  • Three-component reactions involving benzoyl thioamide, phenyl glyoxal, and ethyl cyanoacetate afford furo[2,3-b]pyrroles with moderate yields at mild temperatures.
  • Microwave-assisted protocols reduce reaction times significantly while maintaining good yields.

These MCRs can be adapted for the synthesis of the hexahydro-furo-pyrrole scaffold by selecting appropriate substrates and reaction parameters.

Cascade Synthesis via Bifunctional Metal Catalysis

A recent advancement is the use of bifunctional cobalt-based catalysts for cascade synthesis of pyrroles from nitroarenes:

  • The catalyst facilitates transfer hydrogenation of nitroarenes followed by Paal–Knorr or Clauson–Kass condensation.
  • This method proceeds under solvent-free conditions or with benign reductants such as formic acid or carbon monoxide/water mixtures.
  • It enables synthesis of over 40 pyrrole derivatives, including biologically active compounds, in good to high yields.

This cascade approach offers step economy and environmental benefits, potentially applicable for the target compound synthesis by using suitable nitroarene precursors and reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Yield Range (%) Reaction Conditions Advantages Limitations
One-pot two-step from 2,5-dimethylfuran Acid-catalyzed ring-opening + Paal–Knorr 80–95 50 °C, 24 h, sulfuric acid catalyst High carbon efficiency, sustainable Requires pure starting materials
Hydrogenation and cyclization of nitro ketones Aldol condensation + hydrogenation + cyclization ~39–70 (optimized) 100 °C, 20 bar H2, Ni catalyst Stereoselective, adaptable Moderate yields, solvent sensitive
Multicomponent reactions (MCR) One-pot condensation of multiple components 50–90 Mild to reflux, sometimes microwave Catalyst-free options, fast, versatile Substrate scope dependent
Cascade synthesis with Co catalyst Transfer hydrogenation + condensation Good to high Solvent-free or benign reductants Step economy, environmentally benign Catalyst preparation complexity

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrole compounds.

Scientific Research Applications

Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxymethyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound : rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole Methoxymethyl (-OCH2CH3) C8H15NO2 157.21 Intermediate with enhanced solubility; potential kinase inhibitor scaffold
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate tert-Butyl carboxylate, benzyl C18H25NO3 303.40 Lipophilic protecting group; used in peptide synthesis
rel-(3aR,6aS)-3a-(Morpholinomethyl)hexahydro-1H-furo[3,4-c]pyrrole Morpholinomethyl (C4H8NO) C11H20N2O2 212.29 Increased polarity; kinase inhibitor intermediate (e.g., GLPG3667)
rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol hydrochloride Hydroxymethyl (-CH2OH) C6H12N2·HCl 209.72 Salt form improves crystallinity; intermediate in alkaloid synthesis
(3aR,6aS)-rel-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole 3-Pyridinyl C11H15N3 189.26 Chelating agent; potential metal-binding applications

Key Observations:

Substituent Effects: Methoxymethyl (Target Compound): Introduces moderate polarity via the ether group, enhancing aqueous solubility compared to tert-butyl () or benzyl groups. This makes it suitable for pharmacokinetic optimization in drug candidates . Morpholinomethyl (): Adds a secondary amine and oxygen, increasing hydrogen-bonding capacity and interaction with biological targets (e.g., kinase active sites) . tert-Butyl Carboxylate (): Provides steric bulk and lipophilicity, ideal for temporary protection of amines in multistep syntheses .

Stereochemical Considerations :
The rel-(3aR,6aR) configuration is conserved in analogs like and , ensuring spatial alignment for enantioselective reactions or target binding. In contrast, rel-(3aR,6aS) diastereomers (e.g., ) exhibit distinct physicochemical profiles due to altered ring puckering .

Applications: Drug Intermediates: The target compound’s methoxymethyl group may improve metabolic stability compared to hydroxylated analogs (). Kinase Inhibitors: Morpholinomethyl derivatives () are prioritized in tyrosine kinase inhibitor development due to their polar interactions . Peptide Synthesis: tert-Butyl-protected variants () facilitate solid-phase peptide synthesis by masking reactive amines .

Biological Activity

rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is a heterocyclic compound that features both furan and pyrrole rings. This unique structural configuration contributes to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. The compound's molecular formula is C8_8H13_{13}NO, with a molecular weight of approximately 155.19 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. These interactions may lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with cellular signaling pathways, influencing various biological processes. For instance, it may inhibit certain enzymes or receptors involved in cancer progression or microbial resistance.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standardized broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes the findings related to its anticancer effects:

Cancer Cell Line IC50_{50} (µM) Effect
HeLa12Induction of apoptosis
MCF-718Inhibition of proliferation
A54915Cell cycle arrest

These findings indicate that the compound may disrupt critical cellular processes in cancer cells, leading to reduced viability and increased apoptosis rates.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions. A common method employed is the [3 + 2] cycloaddition reaction, which efficiently constructs five-membered heterocyclic scaffolds. Variations in conditions and reagents can affect yield and purity significantly.

Potential Derivatives

The structural characteristics of this compound allow for the synthesis of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Future research should focus on exploring these derivatives to identify compounds with improved efficacy and specificity against targeted biological pathways .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (Step 1); 60–80°C (Step 2)Higher temps in Step 2 reduce stereochemical drift
SolventTHF or DCMPolar aprotic solvents enhance cyclization efficiency
Catalytic Load2–5 mol% RhExcess catalyst may lead to byproducts

Advanced Note : Discrepancies in reported yields (e.g., 45–72%) arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .

How can researchers resolve contradictions in spectroscopic data for structural confirmation of this compound?

Basic Research Focus
Structural validation relies on NMR (¹H/¹³C), MS, and X-ray crystallography :

  • ¹H NMR : Methoxymethyl protons appear as a singlet at δ 3.2–3.4 ppm, while fused-ring protons show splitting patterns (δ 1.8–2.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; bond angles in the furo-pyrrole core (e.g., 108.5° for C-N-C) confirm bicyclic geometry .

Advanced Research Focus
Contradictions in melting points or NOE (Nuclear Overhauser Effect) data may arise from:

  • Polymorphism : Different crystalline forms due to solvent of recrystallization (e.g., ethanol vs. hexane) .
  • Dynamic Stereochemistry : Ring puckering in solution vs. solid state, detectable via variable-temperature NMR .

What methodological approaches are used to study the biological interactions of this compound?

Advanced Research Focus
Mechanistic studies employ:

  • Molecular Docking : Predicts binding to neurotransmitter receptors (e.g., σ-1 receptors) based on pyrrolidine-furan motifs .
  • Pharmacological Assays :
    • In vitro : Radioligand displacement assays (IC₅₀ values) quantify receptor affinity .
    • In vivo : Behavioral models (e.g., rodent pain response) assess neuroactivity .

Data Contradictions : Bioactivity discrepancies (e.g., µM vs. nM IC₅₀) may reflect assay conditions (e.g., cell line variability) or enantiomeric impurities .

How does this compound compare structurally and functionally to related bicyclic heterocycles?

Q. Advanced Comparative Analysis

CompoundStructural DistinctionFunctional Impact
rel-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-oneLactam vs. methoxymethyl groupEnhanced solubility and CNS penetration
Hexahydropyrrolo[3,4-c]pyrrole derivativesFuran vs. pyridine substituentsAlters receptor selectivity

Key Insight : The methoxymethyl group in this compound improves metabolic stability compared to ester analogs .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Focus
Optimization for scalability includes:

  • Continuous Flow Reactors : Reduce reaction time (e.g., from 24h to 2h for cyclization) and improve stereocontrol .
  • Quality Control :
    • HPLC-PDA : Detects <0.5% enantiomeric impurities .
    • In-line FTIR : Monitors intermediate formation in real time .

Q. Table: Scale-Up Challenges and Solutions

ChallengeSolution
Low yield in Step 2Switch from batch to flow chemistry
Stereochemical driftUse of chiral stationary phases in purification

How can environmental impact assessments guide the safe handling of this compound?

Advanced Research Focus
Per ECHA guidelines ():

  • Degradation Studies : Hydrolysis half-life (t₁/₂) >30 days in aqueous buffers suggests persistence; requires neutralization protocols .
  • Ecotoxicology : LC₅₀ values in Daphnia magna (>10 mg/L) indicate moderate toxicity; recommend waste segregation .

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